D-Sedoheptulose-7-phosphate barium salt

CAS No.:

Cat. No.: VC19770129

Molecular Formula: C7H13BaO10P

Molecular Weight: 425.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13BaO10P |

|---|---|

| Molecular Weight | 425.47 g/mol |

| IUPAC Name | barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate |

| Standard InChI | InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1 |

| Standard InChI Key | CXUFELXUIHDDQP-XPWALFIUSA-L |

| Isomeric SMILES | C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

| Canonical SMILES | C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

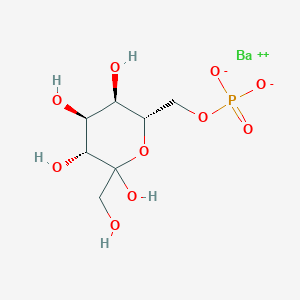

D-Sedoheptulose-7-phosphate barium salt is systematically named barium(2+) [(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate . Its linear formula, C₇H₁₃O₁₀P- Ba, reflects the coordination of a barium ion with the phosphorylated sedoheptulose moiety. The compound’s PubChem CID (92043376) and MDL number (MFCD00057480) provide standardized identifiers for database referencing .

Stereochemical Configuration and Spectral Data

The stereochemistry of D-sedoheptulose-7-phosphate is critical to its biological activity. The (2S,3R,4S,5R) configuration ensures proper binding to enzymes such as transaldolase and transketolase in the pentose phosphate pathway . Spectral characterization via SMILES (C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]) and InChIKey (CXUFELXUIHDDQP-XPWALFIUSA-L) confirms the spatial arrangement of functional groups, including the heptulose backbone and phosphate-barium coordination .

Table 1: Key Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃O₁₀PBa | |

| Molecular Weight | 425.47 g/mol | |

| SMILES | C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |

| InChIKey | CXUFELXUIHDDQP-XPWALFIUSA-L | |

| PubChem CID | 92043376 |

Physical and Chemical Properties

Stability and Reactivity

D-Sedoheptulose-7-phosphate barium salt exhibits stability under controlled conditions (room temperature, dry environments) but is susceptible to hydrolysis in acidic or alkaline media due to the labile phosphate ester bond . Its barium ion component necessitates careful handling to avoid precipitation in sulfate-rich buffers.

Biochemical Role in Metabolic Pathways

Function in the Pentose Phosphate Pathway

As a key intermediate in the pentose phosphate pathway, D-sedoheptulose-7-phosphate facilitates carbon skeleton rearrangements critical for generating ribose-5-phosphate (a nucleotide precursor) and erythrose-4-phosphate (used in aromatic amino acid synthesis) . The barium salt form enhances solubility in experimental setups, enabling precise modulation of pathway flux in vitro .

Metabolic Engineering Applications

In Escherichia coli strain K12, this compound participates in the L-arabinose degradation pathway, highlighting its role in microbial metabolism . Researchers utilize its barium salt to study transketolase kinetics, with barium ions acting as stabilizers for enzyme-substrate complexes .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302-H312-H332 | Avoid ingestion, skin contact, inhalation |

| H351 | Use respiratory protection |

| Risk Code R20/21/22 | Store in sealed containers |

Disposal and Environmental Impact

Disposal must comply with local regulations for barium-containing compounds. Incineration or chemical neutralization is recommended to prevent environmental contamination .

Synthesis and Analytical Methods

Synthetic Routes

Although synthesis details are proprietary, the general approach involves phosphorylation of D-sedoheptulose followed by barium ion exchange chromatography . Purity levels ≥98% are achieved via recrystallization from ethanol-water mixtures .

Quality Control Metrics

High-performance liquid chromatography (HPLC) with refractive index detection confirms purity, while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume